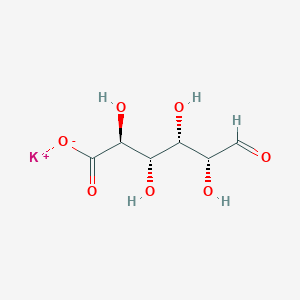

Potassium glucuronate

Descripción

Structure

3D Structure of Parent

Propiedades

Número CAS |

21598-11-8 |

|---|---|

Fórmula molecular |

C6H9KO7 |

Peso molecular |

232.23 g/mol |

Nombre IUPAC |

potassium;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate |

InChI |

InChI=1S/C6H10O7.K/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);/q;+1/p-1/t2-,3+,4-,5-;/m0./s1 |

Clave InChI |

UVGZJJKEELPWRH-JSCKKFHOSA-M |

SMILES isomérico |

C(=O)[C@@H]([C@H]([C@@H]([C@@H](C(=O)[O-])O)O)O)O.[K+] |

SMILES canónico |

C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.[K+] |

Origen del producto |

United States |

Biochemical Pathways and in Vitro Metabolism of Glucuronate

Glucuronate Pathway Interconnectivity within Carbohydrate Metabolism

The glucuronate pathway, also known as the uronic acid pathway, is an alternative route for glucose metabolism that does not lead to the production of ATP. slideshare.netresearchgate.net Instead, it serves as a crucial source of biosynthetic precursors and facilitates the interconversion of various sugars. slideshare.net This pathway is primarily active in the cytoplasm of liver cells. youtube.com

The glucuronate pathway is metabolically linked to the pentose (B10789219) phosphate (B84403) pathway (PPP). While the PPP's primary roles include generating NADPH for reductive biosynthesis and producing ribose-5-phosphate (B1218738) for nucleotide synthesis, it also intersects with the uronic acid pathway. researchgate.net The interconversion of pentoses and glucuronate is a significant aspect of carbohydrate metabolism. creative-proteomics.com For instance, dietary xylulose can enter the uronic acid pathway, allowing it to be further metabolized. slideshare.net This interconnectivity highlights the metabolic flexibility of cells in managing carbohydrate flux for various biosynthetic and detoxification needs. A metabolic pathway analysis has identified pentose and glucuronate interconversions as critical metabolic pathways. researchgate.net

The uronic acid pathway is a series of enzymatic reactions that convert carbohydrates like glucose and galactose into their corresponding uronic acid derivatives. microbenotes.com A key feature of this pathway is the interconversion of different uronic acids through the action of epimerases. microbenotes.comscribd.com For example, UDP-glucuronate can be converted to UDP-galacturonate by the enzyme UDP-glucuronate 4-epimerase. slideshare.net Another important conversion is that of UDP-d-glucuronate to UDP-l-iduronate, a component of the heteropolysaccharide dermatan sulfate, which is catalyzed by a 5-epimerase. slideshare.net These interconversions are vital for the synthesis of a diverse range of biologically important molecules, including glycosaminoglycans (GAGs) and proteoglycans, which are essential components of connective tissues. microbenotes.comscribd.com

Biosynthesis of UDP-Glucuronic Acid as a Glycosyl Donor

For glucuronic acid to be utilized in various metabolic reactions, it must first be activated into a high-energy form, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDP-glucuronic acid). This molecule serves as the glucuronosyl group donor in glucuronidation reactions. wikipedia.org

The biosynthesis of UDP-glucuronic acid begins with glucose-6-phosphate, which is converted to glucose-1-phosphate by the enzyme phosphoglucomutase. slideshare.netyoutube.com Subsequently, glucose-1-phosphate reacts with uridine triphosphate (UTP) in a reaction catalyzed by UDP-glucose pyrophosphorylase to form UDP-glucose. slideshare.netyoutube.com

The final and rate-limiting step is the oxidation of UDP-glucose to UDP-glucuronic acid. slideshare.net This reaction is catalyzed by the NAD+-dependent enzyme UDP-glucose dehydrogenase (UGD). wikipedia.orgfrontiersin.org The reaction involves a two-fold oxidation of the C6 primary alcohol of the glucose moiety to a carboxylic acid, with the concomitant reduction of two molecules of NAD+ to NADH. youtube.comfrontiersin.org

| Step | Substrate | Enzyme | Product |

| 1 | Glucose-6-phosphate | Phosphoglucomutase | Glucose-1-phosphate |

| 2 | Glucose-1-phosphate + UTP | UDP-glucose pyrophosphorylase | UDP-glucose + PPi |

| 3 | UDP-glucose + 2 NAD+ + H2O | UDP-glucose dehydrogenase | UDP-glucuronic acid + 2 NADH + 2 H+ |

This interactive table summarizes the key enzymatic steps in the formation of UDP-glucuronic acid.

Glucuronidation as a Phase II Biotransformation Process

Glucuronidation is a major Phase II metabolic pathway responsible for the detoxification and elimination of a wide variety of endogenous and exogenous compounds. wikipedia.org This process involves the conjugation of the glucuronic acid moiety from UDP-glucuronic acid to a substrate, thereby increasing its water solubility and facilitating its excretion from the body via urine or bile. wikipedia.org Substances that undergo glucuronidation include drugs, environmental pollutants, bilirubin (B190676), and steroid hormones. wikipedia.org

The formation of a glucuronide conjugate involves the creation of a glycosidic bond between the anomeric carbon of glucuronic acid and a functional group on the substrate. wikipedia.orgwikipedia.org This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). wikipedia.org

Varieties of Glucuronide Conjugation (O-, N-, S-, C-Glucuronides)

Glucuronidation reactions are versatile and can occur on various functional groups of substrate molecules, leading to different types of glucuronide conjugates. These are broadly classified based on the atom to which the glucuronic acid is attached.

O-Glucuronides: This is the most common type of glucuronide conjugation and involves the formation of an ether or ester linkage with a hydroxyl (-OH) or carboxyl (-COOH) group on the substrate. A wide range of compounds, including phenols, alcohols, and carboxylic acids, undergo O-glucuronidation.

N-Glucuronides: N-glucuronidation occurs when glucuronic acid is conjugated to a nitrogen-containing functional group, such as an amine (-NH2), amide (-CONH-), or sulfonamide (-SO2NH-). Aromatic and aliphatic amines are common substrates for N-glucuronidation.

S-Glucuronides: This type of conjugation involves the attachment of glucuronic acid to a sulfur-containing functional group, specifically a thiol (-SH) group.

C-Glucuronides: In C-glucuronidation, a carbon-carbon bond is formed between glucuronic acid and a nucleophilic carbon atom on the substrate molecule. This is a less common but important pathway for certain compounds.

The formation of these different glucuronides is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs).

Comparative In Vitro Metabolism of Glucuronates Across Animal Species

The in vitro metabolism of glucuronates exhibits significant variability across different animal species. These differences are primarily attributed to variations in the expression levels and catalytic activities of UGT enzymes. Such species-specific differences are a critical consideration in preclinical drug development, as they can influence the extrapolation of metabolic data from animal models to humans.

Species-Specific Differences in Glucuronidation Profiles

The profile of glucuronide metabolites can vary significantly between species for the same compound. For instance, in the case of a selective mTOR inhibitor, N-glucuronidation patterns showed strong species selectivity in vitro. Rats, dogs, and humans predominantly favored N2-glucuronidation, whereas non-human primates (NHPs) favored N1-glucuronide formation. Furthermore, primary amine glucuronidation was not detected in NHPs, highlighting a distinct metabolic pathway in this species.

These differences in metabolic profiles are often a result of variations in the substrate specificities of UGT isoforms across species. For example, human UGT1A4 is a functional enzyme, whereas its orthologs in rats and mice are pseudogenes. Conversely, human UGT1A9 is functional, but the rat UGT1A9 is a pseudogene.

Below is a table summarizing

Enzymatic Systems and Reaction Kinetics in Glucuronate Biotransformation

UDP-Glucuronosyltransferase (UGT) Superfamily Characterization

The UDP-glucuronosyltransferases (UGTs) are a superfamily of enzymes that catalyze the covalent addition of a sugar moiety from a UDP-sugar donor to a wide range of lipophilic molecules. physiology.org In mammals, this superfamily is categorized into four families: UGT1, UGT2, UGT3, and UGT8. physiology.org The UGT1 and UGT2 families are particularly significant in pharmacology and toxicology, playing crucial roles in the metabolism of drugs and other foreign compounds (xenobiotics), as well as endogenous substances like bilirubin (B190676) and steroid hormones. physiology.orgbenthamdirect.com These enzymes are primarily located in the endoplasmic reticulum (ER) of cells, especially in organs central to detoxification such as the liver and intestines. nih.govphysiology.org

Structurally, UGT enzymes are glycoproteins embedded in the ER membrane. nih.gov The majority of the protein, including the active site, resides within the ER lumen. researchgate.net A single transmembrane helix near the C-terminus anchors the enzyme in the membrane, leaving a short tail on the cytoplasmic side. researchgate.net The UGT protein consists of two primary domains: a variable N-terminal domain responsible for binding the specific substrate (aglycone) and a more conserved C-terminal domain that binds the sugar donor, UDP-glucuronic acid (UDPGA). nih.govmdpi.comfrontiersin.org

The human UGT superfamily includes numerous isoforms with distinct yet often overlapping substrate specificities. helsinki.fi The UGT1A and UGT2B subfamilies are the most important for drug conjugation. nih.gov

UGT1A Family : This family is unique as it is derived from a single gene locus that produces nine different functional proteins (UGT1A1, 1A3, 1A4, 1A5, 1A6, 1A7, 1A8, 1A9, and 1A10). nih.gov These isoforms share an identical C-terminal region but have a variable N-terminal region, which dictates their substrate specificity. helsinki.fi

UGT2B Family : Enzymes in this family, such as UGT2B7 and UGT2B15, are encoded by individual genes. helsinki.fi They differ significantly in their C-terminal domain sequences from the UGT1A family, which corresponds to differences in the substrates they target. researchgate.net

The expression of these isoforms varies between tissues. UGTs 1A1, 1A3, 1A4, 1A6, 1A9, 2B7, and 2B15 are consistently expressed in the human liver. nih.gov UGT2A1, for instance, is considered an extra-hepatic enzyme with high expression in the lung and trachea. nih.gov This tissue-specific expression is a key factor in determining the metabolic fate of various compounds in different parts of the body.

The table below summarizes the functions of several key UGT isoforms.

| Isoform | Primary Function & Substrates |

| UGT1A1 | The sole enzyme responsible for the glucuronidation of bilirubin, a neurotoxic byproduct of hemoglobin breakdown. nih.govmdpi.com It also metabolizes various drugs and is known for its high interindividual variability in activity. nih.govtandfonline.com |

| UGT1A3 | Involved in the glucuronidation of a range of substrates, and its activity can be influenced by genetic polymorphisms. nih.gov |

| UGT1A4 | Primarily responsible for the N-glucuronidation of substrates containing amine groups, such as midazolam. tandfonline.comdoi.org |

| UGT1A6 | Catalyzes the glucuronidation of small planar phenols, like 1-naphthol. tandfonline.com Its activity shows significant variability among individuals. nih.gov |

| UGT1A9 | Exhibits high catalytic activity towards a broad range of substrates, including many drugs and the metabolites of polycyclic aromatic hydrocarbons. nih.govnih.govacs.org It is considered a major UGT isoform in both the liver and kidney. nih.gov |

| UGT2B7 | A major hepatic UGT that metabolizes a wide variety of drugs, including opioids and non-steroidal anti-inflammatory drugs (NSAIDs). tandfonline.comresearchgate.net It is also involved in the glucuronidation of endogenous compounds. nih.gov |

| UGT2B15 | Plays a significant role in the glucuronidation of certain steroids and drugs. acs.org Its activity can be influenced by sex, with higher activity generally observed in males. nih.gov |

UGT enzymes catalyze the transfer of glucuronic acid from the high-energy donor molecule, UDP-glucuronic acid (UDPGA), to a substrate containing a nucleophilic functional group, such as a hydroxyl, carboxyl, or amine group. nih.govresearchgate.net This conjugation reaction increases the water solubility of the substrate, which facilitates its elimination from the body. fiveable.me

The substrate specificity of UGTs is broad and overlapping, meaning one isoform can metabolize multiple substrates, and one substrate can be metabolized by several isoforms. helsinki.fi This promiscuity is a key feature of this defense system against a vast array of chemical structures. benthamdirect.com The N-terminal domain of the enzyme is primarily responsible for substrate recognition and binding. nih.gov

The catalytic mechanism for O-glucuronidation is described as involving a "catalytic dyad" of two key amino acids: a histidine and an aspartic acid. nih.gov In this mechanism, the catalytic histidine acts as a base, abstracting a proton from the hydroxyl group of the substrate. nih.gov This action enhances the nucleophilicity of the substrate, enabling it to attack the C1 carbon of the glucuronic acid moiety in UDPGA. nih.govpnas.org While this mechanism is well-described for O-glucuronidation, the process for N-glucuronidation may differ, although the catalytic histidine still appears to play a significant role. nih.gov

There is substantial evidence indicating that UGT enzymes function as oligomers, forming both homo-oligomers (complexes of the same UGT isoform) and hetero-oligomers (complexes of different UGT isoforms) within the ER membrane. nih.govnih.govresearchgate.net This oligomerization is believed to be important for stabilizing the enzymes and modulating their catalytic activity. nih.gov For example, interactions between different UGT isoforms can affect their enzymatic activity and even alter their substrate selectivity. nih.govresearchgate.net

Kinetic Analysis of UGT-Mediated Glucuronidation Reactions

The study of reaction kinetics is essential for understanding the efficiency and capacity of UGT-mediated glucuronidation. It allows for the characterization of how different isoforms contribute to the metabolism of a specific substrate and helps in predicting potential drug-drug interactions. acs.org

The kinetics of UGT-mediated reactions are typically analyzed by measuring the rate of product formation at various substrate concentrations. nih.gov To simplify this bi-substrate reaction in vitro, the cofactor UDPGA is usually supplied in excess, so the kinetics are primarily dependent on the concentration of the aglycone substrate. researchgate.net

The resulting data are often fitted to standard enzyme kinetic models to determine key parameters:

Michaelis-Menten Kinetics : Many UGT reactions follow this model, which describes a hyperbolic relationship between substrate concentration and reaction velocity. The parameters derived are the Michaelis constant (Km) , representing the substrate concentration at which the reaction rate is half of its maximum, and the maximum velocity (Vmax) , representing the maximum rate of the reaction. tandfonline.commdpi.com A lower Km value generally indicates a higher affinity of the enzyme for the substrate.

Hill Kinetics : Some UGT reactions exhibit sigmoidal kinetics, indicating cooperative binding. This is described by the Hill equation. tandfonline.com

Substrate Inhibition : In some cases, high concentrations of the substrate can lead to a decrease in enzyme activity, a phenomenon known as substrate inhibition. acs.org

These kinetic parameters are crucial for calculating the intrinsic clearance of a drug, which is a measure of the metabolic efficiency of an enzyme towards a particular substrate. researchgate.net

The following table presents examples of kinetic parameters determined for various UGT isoforms with specific substrates.

| UGT Isoform | Substrate | Km (μM) | Vmax (pmol/min/mg) | Kinetic Model |

| UGT1A1 | β-Estradiol | 21 ± 6 | 937 ± 77 | Michaelis-Menten |

| UGT1A1 | Acetaminophen (B1664979) | - | - | Hill Kinetics |

| UGT1A4 | Midazolam | 13 ± 4 | Not Determined | Michaelis-Menten |

| UGT1A6 | 1-Naphthol | 84 ± 7 | Not Determined | Michaelis-Menten |

| UGT1A6 | Acetaminophen | - | - | Substrate Inhibition |

| UGT1A9 | Acetaminophen | - | - | Michaelis-Menten |

| UGT2B7 | Diclofenac (B195802) | 69 ± 9 | Not Determined | Michaelis-Menten |

| UGT2B15 | Acetaminophen | - | - | Substrate Inhibition |

| Data sourced from references tandfonline.comacs.orgtandfonline.com. Note: Vmax was not determined for some substrates as commercial standards for their glucuronides were unavailable. |

The activity of UGT enzymes in vitro can be influenced by a multitude of factors, which must be carefully controlled and considered when designing experiments and interpreting data. researchgate.net

Genetic Polymorphisms : Variations in the genes encoding UGTs can lead to altered enzyme expression or function, causing significant interindividual differences in metabolic capacity. nih.govnih.gov

Enzyme Induction and Inhibition : Exposure to certain drugs or environmental compounds can either increase (induce) or decrease (inhibit) the activity of UGT enzymes. nih.govnih.gov For instance, ketoconazole (B1673606) has been shown to be a strong inhibitor of UGT1A1 activity. tandfonline.com

Experimental Conditions : Factors such as pH, temperature, and the presence of detergents can affect enzyme activity. acs.org For example, UGT1A9 is uniquely stable against heat treatment compared to other UGT1A isoforms. frontiersin.org The choice of buffer can also impact kinetic outcomes. acs.org

Membrane Environment : As membrane-bound proteins, the activity of UGTs is influenced by the surrounding lipid environment, including phospholipids (B1166683) and cholesterol. mdpi.com The disruption of the membrane, often done in vitro using detergents like alamethicin, can increase the access of the UDPGA cofactor to the enzyme's active site, a phenomenon known as latency. nih.govmdpi.com

Post-Translational Modifications : Processes like phosphorylation and glycosylation can regulate UGT function. acs.org Phosphorylation by protein kinase C (PKC) has been shown to regulate the substrate specificity of UGT1A7 and UGT1A10. pnas.org

Beta-Glucuronidase Enzymes: Deconjugation Mechanisms and Biological Impact

Beta-glucuronidase (β-glucuronidase) is a lysosomal acid hydrolase that plays a crucial role in the body's metabolism and detoxification processes. This section explores the enzymatic mechanisms of deconjugation and the significant biological impact of microbial β-glucuronidase activity.

Enzymatic Hydrolysis of Glucuronide Conjugates

Glucuronidation is a major phase II metabolic pathway, primarily occurring in the liver, where a glucuronic acid moiety is attached to various substances to increase their water solubility and facilitate their excretion. This process is catalyzed by UDP-glucuronosyltransferases (UGTs). The resulting glucuronide conjugates are generally biologically inactive and marked for elimination from the body.

However, β-glucuronidase enzymes can reverse this process through enzymatic hydrolysis. These enzymes, classified as hydrolases, cleave the O- or S-glycosidic bonds in glucuronide conjugates, releasing the original aglycone (the non-sugar portion of the molecule) and glucuronic acid. This deconjugation reaction can reactivate compounds, which can then be reabsorbed into circulation, a process known as enterohepatic circulation.

The enzymatic hydrolysis of glucuronide-drug conjugates is a standard procedure in in vitro drug metabolism studies and drug testing to enable the analysis of the parent drug. It is important to recognize that the rate of hydrolysis can vary significantly between different glucuronide conjugates. For instance, studies have shown that different metabolites of the same parent compound can have markedly different hydrolysis rates.

This enzymatic activity is not limited to xenobiotics; it also affects endogenous compounds. For example, β-glucuronidase is involved in the metabolism of steroid hormones like estrogen. By deconjugating estrogen glucuronides in the gut, the enzyme can reactivate these hormones, influencing their systemic levels. This process has been implicated in conditions related to hormone levels.

Recent research has also highlighted the role of β-glucuronidase in the site-specific activation of certain compounds. For example, studies on curcumin (B1669340) have suggested that its bone-protective effects may be due to the deconjugation of its inactive glucuronide form into the bioactive aglycone within the bone marrow, a site enriched with β-glucuronidase. This deconjugation can be inhibited by specific inhibitors like saccharolactone.

The table below summarizes key aspects of the enzymatic hydrolysis of glucuronide conjugates.

| Feature | Description | Reference |

| Enzyme Class | Hydrolase | |

| Reaction | Cleavage of O- or S-glycosidic bonds in glucuronide conjugates | |

| Products | Aglycone and glucuronic acid | |

| Biological Consequence | Reactivation of conjugated compounds, enterohepatic circulation | |

| Application | In vitro drug metabolism studies, drug testing | |

| Variability | Hydrolysis rates can differ significantly between conjugates | |

| Endogenous Substrates | Steroid hormones (e.g., estrogen) | |

| Site-Specific Activation | Deconjugation can activate compounds at specific tissue sites |

Microbial Beta-Glucuronidase Activity in Biological Contexts

A significant source of β-glucuronidase activity in the body originates from the gut microbiota. These microbial enzymes, often referred to as gmGUS, play a vital role in the disposition of a wide array of both endogenous and exogenous compounds. The human gut is home to a diverse community of bacteria, with dominant phyla like Firmicutes and Bacteroidetes being major producers of β-glucuronidase.

Microbial β-glucuronidase can hydrolyze glucuronide conjugates that are excreted into the gastrointestinal tract via bile. This deconjugation process releases the aglycones, which can then be reabsorbed, leading to their reactivation and prolonged circulation in the body. This is particularly significant for many drugs, as it can affect their efficacy and toxicity. For instance, the reactivation of the active metabolite of the anticancer drug irinotecan (B1672180) in the gut by bacterial β-glucuronidase is linked to severe gastrointestinal toxicity.

The activity of microbial β-glucuronidase is not always detrimental. It can be beneficial by salvaging essential endogenous compounds that have been glucuronidated. The enzyme's ability to hydrolyze glucuronides provides the gut bacteria with a carbon source for their growth.

The expression and activity of microbial β-glucuronidase can be influenced by various factors, including diet and the composition of the gut microbiota. For example, a high-fat diet has been suggested to alter the gut microbiome, potentially leading to increased β-glucuronidase activity and affecting estrogen metabolism. The presence of the gene gus, which encodes for β-glucuronidase, has been identified in numerous bacterial species within the human colon.

The table below outlines the key characteristics and implications of microbial β-glucuronidase activity.

| Aspect | Description | Reference |

| Source | Gut microbiota, particularly Firmicutes and Bacteroidetes phyla | |

| Function | Hydrolysis of glucuronide conjugates in the gastrointestinal tract | |

| Impact on Drugs | Can reactivate drugs, affecting their efficacy and toxicity | |

| Impact on Endogenous Compounds | Involved in the enterohepatic circulation of hormones like estrogen | |

| Bacterial Benefit | Provides a carbon source (glucuronic acid) for bacterial growth | |

| Influencing Factors | Diet, gut microbiota composition | |

| Genetic Basis | Encoded by the gus gene in various bacterial species |

In Vitro Studies on UGT Enzyme Inhibition and Induction

In vitro models are indispensable tools for predicting the potential for drug-drug interactions (DDIs) by assessing the inhibition and induction of UDP-glucuronosyltransferase (UGT) enzymes.

Assessment of Inhibitory Potency of Compounds on UGT Activity

The inhibition of UGT enzymes by a drug candidate can lead to DDIs by decreasing the clearance of co-administered drugs that are substrates for these enzymes. Regulatory agencies recommend in vitro UGT inhibition testing, especially for drugs that are cleared predominantly through glucuronidation or will be co-administered with known UGT substrates.

In vitro UGT inhibition assays are typically conducted using human liver microsomes or recombinant UGT enzymes. These assays measure the ability of a test compound to inhibit the formation of a specific glucuronide metabolite from a known probe substrate. The results are often expressed as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Several factors can influence the outcome of these assays, including the protein concentration and the incubation time. To minimize artifacts, it is common to use low protein concentrations and short incubation times. The choice of probe substrate is also critical, as different UGT isoforms have distinct substrate specificities. For example, β-estradiol is a selective substrate for UGT1A1, while propofol (B549288) is used for UGT1A9.

The data generated from these in vitro studies are used to predict the potential for clinically significant DDIs. While in vitro inhibition potency has been linked to potential in vivo interactions, the magnitude of exposure increase for UGT substrates is often less dramatic than that observed for drugs metabolized by cytochrome P450 enzymes.

The following table details common probe substrates and inhibitors used in in vitro UGT inhibition studies.

| UGT Isoform | Probe Substrate | Known Inhibitor | Reference |

| UGT1A1 | β-Estradiol | Atazanavir, Silybin | |

| UGT1A3 | Sulindac sulfone | Quinidine | |

| UGT1A4 | Trifluoperazine | Diclofenac | |

| UGT1A6 | 1-Naph |

Cellular and Molecular Transport Mechanisms of Glucuronide Conjugates

Membrane Transporter Families Governing Glucuronide Disposition

The cellular uptake and efflux of glucuronide conjugates are orchestrated by several families of membrane transporters, each with distinct roles and localizations within tissues such as the liver, kidneys, and intestines.

Organic Anion-Transporting Polypeptides (OATPs), members of the SLC superfamily, are crucial for the uptake of a wide array of endogenous and xenobiotic compounds, including numerous glucuronide conjugates, from the bloodstream into cells, particularly hepatocytes. frontiersin.org OATP1B1 and OATP1B3 are two of the most well-characterized hepatic OATPs involved in the uptake of glucuronides. frontiersin.org For instance, they play a significant role in the hepatic uptake of bilirubin (B190676) glucuronides. frontiersin.org The transport mechanism of OATPs is generally considered to be a form of facilitated transport or tertiary active transport, as it is not directly coupled to ATP hydrolysis but rather relies on ion gradients. nih.govnih.gov

The Multidrug Resistance-Associated Proteins (MRPs), which are part of the ABC transporter superfamily, are key players in the efflux of glucuronide conjugates from cells. Their function is a classic example of primary active transport, directly utilizing the energy from ATP hydrolysis to pump substrates across the cell membrane. researchgate.net MRP2 (ABCC2) is predominantly located on the apical membrane of hepatocytes and renal proximal tubule cells, where it mediates the excretion of glucuronides into bile and urine, respectively. proteopedia.org Conversely, MRP3 (ABCC3) is mainly found on the basolateral membrane of these cells, facilitating the efflux of glucuronides back into the bloodstream. proteopedia.org MRP4 (ABCC4) also contributes to the basolateral efflux of certain glucuronide conjugates.

Breast Cancer Resistance Protein (BCRP or ABCG2) and P-glycoprotein (P-gp or ABCB1) are also members of the ABC transporter superfamily and are involved in the efflux of a broad range of substrates, including some glucuronide conjugates. nih.gov BCRP, for example, is known to transport glucuronide conjugates of certain drugs and xenobiotics. nih.gov Like other ABC transporters, their mechanism of action is primary active transport, fueled by ATP hydrolysis. nih.govwikipedia.org They are strategically located in barrier tissues, such as the intestine, blood-brain barrier, and placenta, as well as in eliminating organs like the liver and kidneys, where they contribute to cellular detoxification and limit the systemic exposure to their substrates.

Multidrug and Toxin Extrusion Protein 1 (MATE1), a member of the SLC family (SLC47A1), also participates in the disposition of glucuronide conjugates. nih.gov MATE1 functions as an antiporter, exchanging its substrates for protons, and is involved in the final excretion step of organic cations and some anions from renal proximal tubule cells into the urine and from hepatocytes into the bile. nih.gov

| Transporter Family | Superfamily | Primary Function | Mechanism of Transport | Key Examples for Glucuronide Transport |

| OATPs | SLC | Uptake | Facilitated Diffusion / Secondary Active Transport | OATP1B1, OATP1B3 |

| MRPs | ABC | Efflux | Primary Active Transport | MRP2, MRP3, MRP4 |

| BCRP | ABC | Efflux | Primary Active Transport | BCRP (ABCG2) |

| P-gp | ABC | Efflux | Primary Active Transport | P-gp (ABCB1) |

| MATE | SLC | Efflux | Secondary Active Transport (Antiporter) | MATE1 |

Mechanisms of Cellular Uptake and Efflux of Glucuronides

The movement of glucuronides across cellular membranes is a critical determinant of their pharmacokinetic profiles. This transport is mediated by the aforementioned protein families and can be broadly categorized into facilitated diffusion and active transport mechanisms.

Facilitated diffusion is a process of passive transport where molecules move across a biological membrane via specific transmembrane integral proteins. wikipedia.org This process does not require cellular energy in the form of ATP because the movement is down the concentration gradient of the transported substance. wikipedia.org While some SLC transporters like OATPs are described as mediating facilitated transport, their mechanism is often more complex, involving the exchange of their substrates for other ions, thus relying on pre-existing electrochemical gradients. nih.govwikipedia.org This is more accurately termed secondary active transport.

Active transport , in contrast, is the movement of molecules across a cell membrane from a region of lower concentration to a region of higher concentration—against the concentration gradient. wikipedia.org This process requires cellular energy. wikipedia.org

Primary active transport directly uses a source of chemical energy, such as ATP, to move molecules against their concentration gradient. wikipedia.org The ABC transporters, including MRPs, BCRP, and P-gp, are prime examples of primary active transporters that efflux glucuronides from cells. researchgate.netwikipedia.org They bind ATP, and the energy released from its hydrolysis drives a conformational change in the protein, resulting in the translocation of the glucuronide substrate across the membrane. wikipedia.org

Secondary active transport (or coupled transport) does not directly use ATP. Instead, it utilizes the electrochemical potential difference created by pumping ions in or out of the cell. byjus.com The transport of one substance down its electrochemical gradient is coupled to the transport of another substance against its concentration gradient. byjus.com Transporters like MATE1 function as secondary active transporters, using a proton gradient to drive the efflux of their substrates. nih.gov

| Transport Mechanism | Energy Requirement | Concentration Gradient | Transporter Superfamily Example |

| Facilitated Diffusion | No direct energy (ATP) required | Down the gradient | SLC (in some contexts) |

| Primary Active Transport | Direct ATP hydrolysis | Against the gradient | ABC (MRPs, BCRP, P-gp) |

| Secondary Active Transport | Indirectly uses energy stored in electrochemical gradients | Against the gradient | SLC (MATE1) |

Polarized Excretion in Cellular Models (e.g., Hepatocytes)

Hepatocytes, the primary cells of the liver, are polarized, meaning they have distinct apical and basolateral membrane domains. The basolateral (sinusoidal) membrane faces the blood, while the apical (canalicular) membrane forms the bile canaliculus. This structural polarity is mirrored by the specific localization of transport proteins, which ensures the directional movement of substances, including glucuronide conjugates. nih.govnih.govfrontiersin.org

Once formed within the hepatocyte or taken up from the bloodstream, glucuronide conjugates are actively transported across either the basolateral or apical membrane by ATP-binding cassette (ABC) efflux transporters. nih.gov

Apical (Biliary) Excretion: Efflux into the bile is a primary route of elimination for many glucuronides. This process is predominantly mediated by Multidrug Resistance-Associated Protein 2 (MRP2) and Breast Cancer Resistance Protein (BCRP). nih.govfrontiersin.org The relative activity of these transporters on the apical membrane is a key determinant of whether a conjugated drug will be excreted into the bile. nih.govfrontiersin.org

Basolateral (Sinusoidal) Efflux: Alternatively, glucuronides can be transported back into the bloodstream from the hepatocyte. This basolateral efflux is mainly handled by MRP3 and MRP4. nih.govfrontiersin.org Glucuronides that enter the systemic circulation via this route are then available for uptake and excretion by the kidneys. nih.gov

The balance between apical and basolateral transport is crucial. High hepatic uptake and efficient biliary efflux lead to high concentrations of the glucuronide in the bile, whereas low hepatic uptake combined with high basolateral efflux results in higher plasma concentrations of the conjugate, favoring urinary excretion. frontiersin.org Cellular models, such as sandwich-cultured hepatocytes and cell lines overexpressing specific transporters (e.g., MDCK II cells), have been instrumental in elucidating the kinetics and substrate specificity of these polarized transport systems. researchgate.net

Impact of Transport on Glucuronide Disposition in Animal Models (non-human)

Studies in non-human animal models have been essential for understanding how the cellular transport mechanisms observed in vitro translate to the disposition of glucuronides in a whole organism. These models, including rats, mice, and dogs, have confirmed the critical role of transporters in directing glucuronides towards their ultimate elimination pathways. researchgate.netnih.govnih.govresearchgate.netnih.gov The use of techniques like bile duct cannulation allows for the direct measurement of biliary excretion and provides clear evidence of the transport-mediated partitioning between biliary and urinary routes. researchgate.netnih.govnih.gov

Role in Biliary and Urinary Excretion Pathways

The ultimate fate of a glucuronide conjugate—excretion in bile or urine—is determined by the coordinated action of transporters in the liver and kidneys. nih.gov

In the liver, the apical transporters MRP2 and BCRP are responsible for secreting a wide range of glucuronides into the bile. nih.govfrontiersin.org Animal studies have demonstrated this directly. For instance, in rats with biliary fistulas, a significant percentage of administered acetaminophen (B1664979) is excreted in the bile as acetaminophen glucuronide, highlighting the high capacity of this pathway. nih.gov Similarly, studies in rats showed that synthesized cholic acid glucuronide is rapidly and efficiently secreted into the bile, with over 90% of the dose recovered in bile within an hour. nih.gov In animals where the bile duct is ligated, the primary route of elimination for this compound shifts to urinary excretion, demonstrating the compensatory role of the renal pathway when biliary excretion is blocked. nih.gov

In the kidney, glucuronides circulating in the blood are filtered at the glomerulus and can also be actively secreted into the urine by transporters in the proximal tubule cells. nih.govmarshall.edu Uptake from the blood into these cells is mediated by basolateral transporters like Organic Anion Transporters (OAT1 and OAT3), while efflux into the tubular lumen is handled by apical transporters, including MRP2 and MRP4. nih.govnih.govmarshall.edu The relative importance of biliary versus urinary excretion can vary significantly between species and depends on the specific glucuronide conjugate.

| Compound | Animal Model | Primary Excretion Route of Glucuronide | Key Transporters Implicated |

|---|---|---|---|

| Cholic Acid Glucuronide | Rat | Biliary (>98%) | Not specified, but apical efflux transporters assumed |

| Acetaminophen Glucuronide | Rat | Biliary (increases with dose, up to 40%) and Urinary (~20%) | Not specified, but apical efflux transporters assumed |

| DPTQ-O-glucuronides | Dog (Bile Duct Cannulated) | Biliary (~36%) | Not specified, but apical efflux transporters assumed |

| Edaravone Glucuronide | Mouse | Urinary | Mrp4 (renal) |

Contribution to Enterohepatic Recirculation in Preclinical Species

Enterohepatic recirculation is a significant pharmacokinetic process where compounds excreted in the bile are reabsorbed from the intestine and return to the systemic circulation, often prolonging their therapeutic effect or exposure. nih.govresearchgate.netnih.gov Glucuronide conjugates play a central role in this process. nih.govresearchgate.net

The process in preclinical species typically involves the following steps:

Hepatic Glucuronidation and Biliary Excretion: A parent compound is metabolized in the liver to its glucuronide conjugate, which is then actively transported into the bile, often by MRP2. nih.govfrontiersin.orgnih.gov

Intestinal Deconjugation: The glucuronide conjugate travels to the intestine, where it is hydrolyzed back to the parent aglycone by β-glucuronidase enzymes produced by the gut microbiome. nih.govresearchgate.netnih.gov

Reabsorption: The now more lipophilic parent compound is reabsorbed from the intestine back into the portal circulation, from where it returns to the liver and the systemic circulation. nih.govnih.gov

Studies in dogs have illustrated this phenomenon clearly. For the compound DPTQ, a long terminal elimination phase observed in intact dogs was absent in bile duct-cannulated dogs, providing strong evidence for enterohepatic circulation. nih.govresearchgate.netnih.gov A significant portion of the DPTQ dose was excreted as glucuronide metabolites in the bile of cannulated dogs, while in intact dogs, these glucuronides were largely absent from the feces, and there was an increased fecal recovery of the parent drug, consistent with in-gut hydrolysis and reabsorption. nih.gov This recycling is enabled by the initial efficient, transporter-mediated biliary excretion of the glucuronide conjugate from the liver. researchgate.netresearchgate.net

Advanced Analytical Methodologies for Glucuronate and Glucuronide Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical methodologies for isolating glucuronates from complex biological matrices. The choice of technique is dictated by the physicochemical properties of the analyte and the required sensitivity and resolution of the assay.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of glucuronide conjugates. To enhance the detection sensitivity of various glucuronic acid conjugates, derivatization can be performed. For instance, esterification with reagents like 4-bromomethyl-7-methoxycoumarin in the presence of potassium carbonate allows for sensitive UV detection. nih.gov The resulting derivatives can be effectively separated using either normal-phase or reversed-phase HPLC columns. nih.gov

In many HPLC methods, potassium salts are integral components of the mobile phase. For example, a 0.02 M potassium dihydrogen orthophosphate (KH2PO4) buffer is often used to maintain a stable pH, which is crucial for achieving reproducible retention times and peak shapes for acidic analytes like glucuronic acid. The concentration of the phosphate (B84403) buffer can be optimized to achieve the best chromatographic performance.

The following table summarizes typical HPLC conditions used for the analysis of compounds related to potassium glucuronate.

| Parameter | Condition |

| Stationary Phase | Reversed-phase C8 or C18 |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., ammonium (B1175870) acetate, potassium phosphate) |

| Detection | UV/Vis, Fluorescence, Mass Spectrometry |

| pH Range | Typically acidic to neutral (pH 3-7) |

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. These improvements are achieved through the use of columns packed with smaller particles (typically sub-2 µm), which necessitates instrumentation capable of handling higher backpressures.

In the context of glucuronide analysis, UHPLC is particularly advantageous for resolving complex mixtures of metabolites and separating isomeric forms. The enhanced peak capacity of UHPLC systems allows for better separation of structurally similar glucuronides from the parent drug and other metabolites, which is critical for accurate quantification. Non-targeted metabolomics studies frequently employ UHPLC coupled with high-resolution mass spectrometry (HRMS) to profile urinary metabolome alterations, including changes in glucuronide levels. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic technique that is well-suited for the separation of highly polar compounds that are poorly retained in reversed-phase systems. HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, such as acetonitrile, and a small amount of aqueous buffer. researchgate.net In HILIC, a water-enriched layer is formed on the surface of the stationary phase, and analytes partition between this layer and the bulk mobile phase. This mechanism provides excellent retention for very polar analytes like glucuronic acid and its salts. HILIC is particularly useful for separating carbohydrates and their derivatives. researchgate.net The elution order in HILIC is generally the opposite of that in reversed-phase chromatography.

The table below provides a comparative overview of RP-HPLC and HILIC for glucuronide analysis.

| Feature | Reversed-Phase (RP) HPLC | Hydrophilic Interaction Liquid Chromatography (HILIC) |

| Stationary Phase | Nonpolar (e.g., C18, C8) | Polar (e.g., silica, amide, diol) researchgate.net |

| Mobile Phase | High aqueous content | High organic content (e.g., >70% acetonitrile) |

| Retention Mechanism | Primarily hydrophobic interactions | Partitioning into an aqueous layer on the stationary phase surface researchgate.net |

| Analyte Suitability | Less polar to moderately polar glucuronides | Highly polar glucuronides and glucuronic acid |

Mass Spectrometry and Tandem Mass Spectrometry for Structural Elucidation

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural characterization of glucuronides. Its high sensitivity and selectivity make it indispensable in modern analytical workflows.

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a robust platform for the analysis of glucuronides. nih.govrsc.org Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ions is measured. For glucuronides, ESI is often performed in negative ion mode, which readily forms the deprotonated molecule [M-H]⁻.

Tandem mass spectrometry (LC-MS/MS) offers an additional layer of selectivity and structural information. In an LC-MS/MS experiment, a specific precursor ion (e.g., the [M-H]⁻ of a glucuronide) is selected and fragmented through collision-induced dissociation (CID). The resulting product ions are then detected, providing a characteristic fragmentation pattern that can be used for definitive identification and quantification. This technique is highly specific and can distinguish the target analyte from co-eluting interferences. A rapid, sensitive, and specific LC-MS/MS method has been developed for the identification of potassium dehydroandrographolidi succinas and its metabolites. nih.gov

The fragmentation of glucuronides in tandem mass spectrometry provides valuable structural information. In negative ion mode, a characteristic neutral loss of 176.0321 Da, corresponding to the glucuronic acid moiety (C₆H₈O₆), is commonly observed. nih.gov This neutral loss is a strong indicator of the presence of a glucuronide conjugate.

Further fragmentation can provide information about the aglycone. In addition to the neutral loss, characteristic fragment ions from the glucuronate moiety itself can be observed. For instance, in electrospray ion trap mass spectrometry, full scan MS² and MS³ spectra of glucuronide conjugates often show characteristic fragment ions at m/z 175 and m/z 113. nih.gov The ion at m/z 175 is proposed to be the negative ion of glucuronic acid after the loss of a water molecule (H₂O), which can then further fragment to m/z 113 by losing another water molecule and a molecule of carbon dioxide (CO₂). nih.gov These characteristic fragment ions can be used to predict and confirm the structure of glucuronide conjugates. nih.gov

The following table summarizes the characteristic fragment ions observed for glucuronides in negative ion mode ESI-MS/MS.

| Precursor Ion | Characteristic Neutral Loss | Fragment Ion (m/z) | Proposed Structure/Origin |

| [M-H]⁻ | 176.0321 Da | [Aglycone-H]⁻ | Deprotonated aglycone |

| [M-H]⁻ | - | 175 | [Glucuronic acid - H - H₂O]⁻ |

| [M-H]⁻ | - | 113 | [Glucuronic acid - H - 2H₂O - CO₂]⁻ |

High-Resolution Mass Spectrometry for Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) serves as a powerful analytical tool for the characterization and investigation of glucuronide metabolites. mdpi.com When coupled with liquid chromatography (LC), LC-HRMS enables the detection and structural elucidation of various glucuronide forms, including O-glucuronides, N-glucuronides, and acyl-glucuronides. mdpi.comresearchgate.net This technique is instrumental in metabolite profiling studies, particularly for understanding the biotransformation of xenobiotics and endogenous compounds. mdpi.comnih.gov

In a typical LC-HRMS workflow for metabolite analysis, samples are first separated chromatographically before being introduced into the mass spectrometer. acs.org The high resolving power of instruments like the LTQ Orbitrap Velos, which can operate at resolutions of 60,000, allows for accurate mass measurements, facilitating the determination of elemental compositions of metabolites. mdpi.com Data-dependent acquisition (DDA) is a common mode of operation where the most intense ions from a full MS scan are automatically selected for fragmentation (MS²), providing structural information. mdpi.com

A key feature in the identification of glucuronide conjugates is the characteristic neutral loss of the glucuronic acid moiety (C₆H₈O₆), which corresponds to a mass of 176.0321 Da. nih.gov This specific neutral loss is a reliable indicator for the presence of a glucuronide. Further fragmentation of the aglycone provides insights into the structure of the parent molecule. For instance, in the study of mycotoxin metabolites, the identification of a 3-glucuronide-HT-2 was confirmed by the presence of specific fragment ions at m/z 425.2 and 499.0, with their relative intensities matching literature data. mdpi.com

The application of HRMS in metabolite profiling is extensive. For example, it has been used to systematically characterize the in vitro microsomal metabolites of 17 mycotoxins, leading to the identification of numerous glucuronide forms. mdpi.com Another study utilized a stable-isotope dilution UPLC-multistage MS method to quantify cortisol and 16 of its metabolites, including several glucuronides, in human urine. nih.gov The precision of HRMS is highlighted by the low limits of detection (LOD) achieved in such studies, which can range from 0.02 to 5.81 pg/µl for cortisol and its metabolites. nih.gov

To differentiate between different types of glucuronides (acyl-, O-, and N-), chemical derivatization coupled with LC-HRMS can be employed. researchgate.net This method involves specifically derivatizing carboxyl and hydroxyl groups, which results in predictable mass shifts that can be detected by HRMS. researchgate.net For example, the derivatization of a carboxyl group can result in a mass shift of +28.031 Da, while a hydroxyl group derivatization can lead to a mass shift of +72.040 Da. researchgate.net

Below is a table summarizing typical instrumental parameters used in LC-HRMS for glucuronide metabolite profiling:

| Parameter | Value/Setting | Source |

| Mass Spectrometer | LTQ Orbitrap Velos | mdpi.com |

| Resolving Power | 60,000 - 70,000 | mdpi.comacs.org |

| Mass Range (m/z) | 80 - 1000 | acs.org |

| Ionization Mode | ESI Positive/Negative | acs.org |

| Acquisition Mode | Data-Dependent Acquisition (DDA) | mdpi.com |

| Collision Energy | Stepped (e.g., 30 and 60) | acs.org |

| LC Column | Reversed-phase (e.g., C18) | nih.gov |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | acs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed information about the molecular structure of glucuronates and their derivatives. nih.gov It is particularly valuable for the unambiguous structural elucidation of metabolites, especially when mass spectrometry data is insufficient for complete characterization. nih.govingentaconnect.com

¹H-NMR and Multidimensional NMR for Glucuronate Derivatives

¹H-NMR and multidimensional NMR techniques, such as ¹H-¹H correlated spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for determining the structure of glucuronide derivatives. nih.govresearchgate.net Even with microgram quantities of a sample, NMR can provide crucial connectivity and spatial information. nih.govingentaconnect.com

In the structural elucidation of an N-glucuronide metabolite, ¹H-NMR was instrumental due to the instability of the metabolite under mass spectrometric conditions. nih.govingentaconnect.com The ¹H-NMR spectrum of the glucuronidated metabolite showed a new peak at a chemical shift of 4.94 ppm, which was assigned to the anomeric proton of the glucuronide carbon. ingentaconnect.com This, along with other spectral changes compared to the parent molecule, allowed for the determination of the glucuronidation site. ingentaconnect.com

Multidimensional NMR, such as 2D-NMR, is employed to characterize more complex structures, for example, when needing to distinguish between oxidized metabolites that have identical mass fragmentation patterns. nih.gov In the analysis of glycosaminoglycans, 600-MHz ¹H-NMR spectroscopy was used to determine the contents of glucuronate and iduronate residues after chemical modification to create a homogeneous core structure. nih.gov

The following table provides examples of ¹H-NMR chemical shifts for protons in glucuronide derivatives:

| Proton | Chemical Shift (ppm) | Compound/Context | Source |

| Anomeric (H-1) | 4.94 | N-glucuronide metabolite | ingentaconnect.com |

| Anomeric (α-anomer) | ~5.1 | D-glucose | creative-proteomics.commagritek.com |

| Anomeric (β-anomer) | ~4.5 | D-glucose | creative-proteomics.commagritek.com |

Anomeric Ratio Determination in Glucuronide Synthesis Products

¹H-NMR spectroscopy is a precise method for determining the ratio of α- and β-anomers in a mixture of glucuronide synthesis products. The anomeric protons of the α- and β-isomers typically resonate at different chemical shifts, allowing for their distinct integration and quantification. creative-proteomics.com The signals for anomeric protons usually appear in the range of 4.3 to 5.9 ppm. creative-proteomics.com Generally, the protons of α-glycosides resonate about 0.3-0.5 ppm downfield from their β-counterparts. creative-proteomics.com

In a study involving the enzymatic synthesis of D-glucuronic acid esters, ¹H-NMR was used to establish an anomeric ratio (α/β) of 3/2 for the newly synthesized compounds. This determination is crucial as the anomeric configuration can influence the physical and biological properties of the molecule. creative-proteomics.com The ability to quantify the anomeric ratio is also important in monitoring reactions such as mutarotation, where the proportions of α- and β-anomers change over time to reach an equilibrium. magritek.com

The determination of the anomeric ratio is based on the integration of the well-resolved signals of the anomeric protons in the ¹H-NMR spectrum. researchgate.net For D-glucose in an aqueous solution, the natural distribution at equilibrium is approximately 36% α-anomer and 64% β-anomer. magritek.com

Complementary Spectroscopic and Chemical Techniques

UV Spectrophotometry in Glucuronide Analysis

UV spectrophotometry is a widely used analytical technique for the quantification of glucuronides, often in conjunction with separation methods like high-performance liquid chromatography (HPLC). nih.govorientjchem.org The principle of this method is based on the absorption of ultraviolet light by the analyte, which is proportional to its concentration (Beer-Lambert law). aipublications.com

In the analysis of glucuronide metabolites, a UV-Vis spectrophotometer can be used as a detector for an HPLC system. ingentaconnect.com The UV chromatogram can show the elution of the parent compound and its metabolites, and the area under each peak can be used for quantification. ingentaconnect.com For instance, in a study of a N-glucuronidated metabolite, the UV-Vis elution profile was monitored at 320 nm, showing a predominant peak for the metabolite and a minor peak for the parent compound. ingentaconnect.com

The selection of the detection wavelength is crucial and is typically set at the wavelength of maximum absorbance (λmax) of the analyte to ensure maximum sensitivity. aipublications.com For the simultaneous determination of multiple components, derivative spectrophotometry can be employed to resolve overlapping spectra. orientjchem.org

The following table presents examples of detection wavelengths used in the UV analysis of compounds relevant to glucuronide research:

| Compound/Analyte | Detection Wavelength (nm) | Analytical Context | Source |

| N-glucuronidated metabolite | 320 | HPLC-UV detection | ingentaconnect.com |

| Metformin (MET) | 231 | UV spectroscopy | aipublications.com |

| Glibenclamide (GLB) | 229 | Second derivative spectrophotometry | orientjchem.org |

| Acarbose (AGP) | 276 | UV spectroscopy | aipublications.com |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for the identification of functional groups present in glucuronate and glucuronide molecules. researchgate.netnih.gov The principle of FT-IR involves the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds at specific frequencies. These absorption frequencies are characteristic of the types of bonds and functional groups present. researchgate.net

In the analysis of D-glucuronic acid, FT-IR spectra can reveal characteristic absorption bands for various functional groups. For instance, the carboxylic acid (-COOH) group shows a strong C=O stretching vibration. researchgate.net When D-glucuronic acid is used to coat nanoparticles, a red shift in the C=O stretching frequency (e.g., from 1731 cm⁻¹ to 1564 cm⁻¹) can be observed, indicating that the -COOH group is bonded to the nanoparticle surface. researchgate.net

FT-IR can also be used to study the structure of more complex molecules containing glucuronic acid, such as β-glucans. nih.gov However, for high molecular weight polysaccharides in the solid state, the analysis can be challenging due to band overlapping and intensity changes. nih.gov

The table below lists characteristic FT-IR absorption frequencies for functional groups found in glucuronic acid and related compounds:

| Functional Group | Absorption Frequency (cm⁻¹) | Vibration Type | Source |

| O-H (hydroxyl) | ~3400 | Stretching | researchgate.net |

| C=O (carboxylic acid) | 1731 | Stretching (free acid) | researchgate.net |

| C=O (carboxylate) | 1564 - 1587 | Asymmetric Stretching | researchgate.net |

| C-O | 1078 - 1300 | Stretching | researchgate.net |

Colorimetric Methods for Glucuronic Acid Determination

The quantification of glucuronic acid is fundamental in various biochemical and clinical studies. Colorimetric methods, due to their simplicity and accessibility, remain valuable for this purpose. These assays are typically based on the reaction of the uronic acid moiety with a specific reagent to produce a colored product, the absorbance of which is proportional to the glucuronic acid concentration.

One of the classical methods involves the naphthoresorcinol reaction . In this assay, glucuronic acid is heated with naphthoresorcinol in a strong acid medium. The acid catalyzes the dehydration of glucuronic acid to form furfural derivatives, which then condense with naphthoresorcinol to yield a colored complex. The resulting chromophore is then extracted into an organic solvent, and its absorbance is measured, typically around 570-580 nm. waters.com While effective, this method can be susceptible to interference from other sugars, such as glucose, necessitating careful control of analytical conditions and the use of appropriate standards to minimize inaccuracies. waters.com

Another widely used technique is the anthrone method . This assay is based on the principle that concentrated sulfuric acid hydrolyzes glycosidic bonds and dehydrates monosaccharides to form furfural (from pentoses) or hydroxymethylfurfural (from hexoses). microbenotes.com These derivatives then react with anthrone (specifically, its enol form, 9-anthranol) to produce a characteristic blue-green colored complex. microbenotes.comscribd.com The intensity of the color, which is measured spectrophotometrically at an absorbance maximum of approximately 620 nm, is indicative of the total carbohydrate concentration. microbenotes.com

To enhance the specificity for uronic acids like glucuronic acid in the presence of neutral sugars, a modified anthrone assay has been developed. This approach utilizes a dual-wavelength measurement. By reading the absorbance at both 560 nm and 620 nm, it is possible to separately quantify uronic acids and neutral sugars within the same sample. nih.gov This method has been validated for the quantification of uronic sugars in concentrations ranging from 50 to 400 mg/L and neutral sugars from 20 to 80 mg/L, even in the presence of proteins. nih.gov

Table 1: Comparison of Colorimetric Methods for Glucuronic Acid Determination

| Method | Principle | Wavelength (λmax) | Key Considerations |

|---|---|---|---|

| Naphthoresorcinol Reaction | Acid-catalyzed dehydration and condensation with naphthoresorcinol. waters.com | ~580 nm waters.com | Potential interference from neutral sugars like glucose requires strict control of conditions. waters.com |

| Anthrone Assay | Acid-catalyzed dehydration to furfural derivatives, followed by condensation with anthrone. microbenotes.com | ~620 nm microbenotes.com | General test for carbohydrates; not specific to uronic acids. microbenotes.com |

| Modified Anthrone Assay | Dual-wavelength measurement to differentiate uronic acids from neutral sugars. nih.gov | 560 nm and 620 nm nih.gov | Allows for simultaneous quantification in mixed samples; validated for complex biological matrices. nih.gov |

Sample Preparation Strategies for Diverse Research Matrices

The accurate analysis of glucuronides from complex biological matrices such as plasma, urine, and tissue homogenates is critically dependent on the sample preparation strategy. The primary goals are to isolate the analytes of interest from interfering endogenous components, concentrate the analytes to detectable levels, and ensure their stability throughout the process.

Extraction and Purification of Glucuronides from Biological Samples

The choice of extraction technique is dictated by the physicochemical properties of the glucuronide, the nature of the biological matrix, and the requirements of the subsequent analytical method.

Enzymatic Hydrolysis: For many applications, particularly in toxicology and drug metabolism studies, glucuronides are indirectly quantified by measuring the parent aglycone after enzymatic cleavage of the glucuronic acid moiety. This is typically achieved using β-glucuronidase enzymes. sigmaaldrich.com The process, known as hydrolysis, converts the polar, water-soluble glucuronide conjugate back to its often less polar parent compound, which can be more easily extracted and analyzed, for instance by gas chromatography. sigmaaldrich.com The efficiency of this hydrolysis is dependent on several factors, including the source of the β-glucuronidase (e.g., recombinant, E. coli, abalone), pH, temperature, and incubation time, which must be optimized for the specific glucuronide metabolite being analyzed. sigmaaldrich.comnorlab.comnih.gov For example, complete hydrolysis of temazepam glucuronide has been achieved within 15 minutes at 58°C using a recombinant β-glucuronidase. nih.gov

Liquid-Liquid Extraction (LLE): LLE is a traditional method that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. labmanager.com Due to the high polarity of the glucuronic acid moiety, glucuronides are hydrophilic and often difficult to extract into nonpolar organic solvents. scispace.com To improve extraction efficiency, the pH of the aqueous sample is often adjusted to suppress the ionization of the glucuronic acid's carboxylic group (pKa ~3.2), thereby increasing its lipophilicity. scispace.com However, LLE can be time-consuming, may result in lower recoveries for very polar analytes, and is prone to emulsion formation. waters.comnih.gov

Solid-Phase Extraction (SPE): SPE has become the preferred method for the extraction and purification of glucuronides from biological fluids due to its high efficiency, selectivity, and potential for automation. nih.gov This technique involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while matrix interferences are washed away. labmanager.com The purified analyte is then eluted with a small volume of an appropriate solvent. labmanager.com A variety of sorbent chemistries are available, including reversed-phase (e.g., C18), ion-exchange (e.g., strong anion exchanger, SAX), and mixed-mode phases, allowing for tailored extraction protocols. nih.govresearchgate.net SPE generally provides cleaner extracts and higher, more reproducible recoveries compared to LLE. waters.comnih.gov For example, an SPE method using a strong anion exchanger for ethyl glucuronide in urine yielded an absolute recovery of approximately 80%. nih.gov An improved one-step SPE method for morphine and its glucuronides from plasma achieved extraction efficiencies of over 91%. nih.gov

Table 2: Comparative Overview of Glucuronide Extraction Techniques

| Technique | Principle | Advantages | Disadvantages | Reported Recovery |

|---|---|---|---|---|

| Enzymatic Hydrolysis | Cleavage of the glucuronide bond to release the aglycone for analysis. sigmaaldrich.com | Increases sensitivity for aglycone detection; compatible with GC analysis. sigmaaldrich.com | Indirect measurement; hydrolysis conditions require careful optimization; enzyme costs. sigmaaldrich.comnih.gov | N/A (Measures aglycone) |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases based on solubility. labmanager.com | Simple; cost-effective. nih.gov | Labor-intensive; potential for emulsions; lower efficiency for polar analytes; higher solvent consumption. waters.comnih.gov | 10-20% lower than SPE and SLE in some studies. waters.com |

| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by selective elution. labmanager.com | High recovery and reproducibility; cleaner extracts; automation-friendly; reduced solvent use. nih.gov | Higher cost of consumables; requires method development. nih.gov | ~80% for ethyl glucuronide nih.gov; >91% for morphine glucuronides. nih.gov |

Considerations for Hydrophilic Glucuronides and Matrix Effects

The analysis of hydrophilic glucuronides presents unique challenges, primarily stemming from their high polarity and the complexity of the biological matrices in which they are found.

Challenges with Hydrophilic Glucuronides: The presence of the glucuronic acid moiety makes these conjugates highly water-soluble. scispace.com This inherent hydrophilicity can lead to poor retention on traditional reversed-phase high-performance liquid chromatography (HPLC) columns, causing them to elute very early in the chromatographic run, often with endogenous polar interferences from the sample matrix. sigmaaldrich.com This co-elution can significantly complicate accurate quantification. Furthermore, their polarity makes efficient extraction from aqueous biological fluids into lipophilic organic solvents via LLE particularly difficult. scispace.com In SPE, care must be taken during the washing step, as using a solvent with too high an organic content can prematurely elute the hydrophilic glucuronides from the sorbent. researchgate.net

Matrix Effects in LC-MS Analysis: When using highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), matrix effects are a major concern. nih.gov Matrix effects are the alteration of analyte ionization efficiency (either suppression or enhancement) caused by co-eluting components from the sample matrix. researchgate.net Phospholipids (B1166683), salts, and other endogenous substances are common sources of matrix interference in plasma and urine. researchgate.netchromatographyonline.com Because hydrophilic glucuronides often have limited chromatographic retention, they are particularly susceptible to co-elution with these interfering compounds, leading to ion suppression and compromising the accuracy and precision of the analytical method. researchgate.net

Strategies for Mitigation: Several strategies can be employed to minimize these challenges.

Sample Preparation: The most effective way to combat matrix effects is through rigorous sample cleanup. chromatographyonline.com SPE is generally superior to LLE and simple protein precipitation for removing phospholipids and other interferences. waters.comchromatographyonline.com Specialized SPE sorbents and methodologies, such as those that specifically target phospholipid removal, can provide significantly cleaner extracts. mdpi.com

Chromatography: Optimizing the chromatographic separation to move the analyte peak away from the region where most matrix components elute is crucial. The use of hydrophilic interaction liquid chromatography (HILIC) can be an effective alternative to reversed-phase chromatography for retaining and separating very polar compounds like glucuronides.

Dilution: A straightforward approach to reducing the concentration of interfering components is to simply dilute the sample extract before injection. chromatographyonline.comwiley.com This can be highly effective, provided the resulting analyte concentration remains above the lower limit of quantification of the assay. nih.govchromatographyonline.com

Mass Spectrometry: Adjusting the ion source parameters and using specific ionization techniques can sometimes help mitigate matrix effects. nih.gov The use of a stable isotope-labeled internal standard that co-elutes with the analyte is a powerful way to compensate for matrix effects, as it will be affected in the same way as the analyte of interest. chromatographyonline.com

Table 3: Challenges and Mitigation Strategies for Hydrophilic Glucuronide Analysis

| Challenge | Description | Mitigation Strategies |

|---|---|---|

| Poor Chromatographic Retention | Hydrophilic nature leads to early elution on reversed-phase columns, often with matrix interferences. sigmaaldrich.com | - Use of Hydrophilic Interaction Liquid Chromatography (HILIC). - Optimization of mobile phase and gradient. |

| Inefficient Extraction | High water solubility makes extraction into organic solvents (LLE) difficult and can lead to loss during SPE washing steps. scispace.comresearchgate.net | - pH adjustment for LLE to suppress ionization. scispace.com - Use of polar-compatible SPE sorbents. - Careful optimization of SPE wash solvents. researchgate.net |

| Matrix Effects (Ion Suppression/Enhancement) | Co-eluting endogenous compounds (e.g., phospholipids) interfere with analyte ionization in the MS source, affecting accuracy. researchgate.netchromatographyonline.com | - Rigorous sample cleanup (SPE is often preferred). chromatographyonline.com - Dilution of the final extract. wiley.com - Use of a stable isotope-labeled internal standard. chromatographyonline.com - Chromatographic separation from interfering peaks. |

Advanced Research Perspectives and Unexplored Dimensions of Glucuronate

Investigating Glucuronate in Non-Mammalian Biological Systems

The significance of glucuronic acid and its activated form, UDP-glucuronic acid (UDP-GlcA), extends far beyond mammalian metabolism. Researchers are increasingly turning their attention to the diverse roles of glucuronate in plants, microorganisms, and invertebrates, uncovering its fundamental importance in the structural integrity and metabolic processes of these organisms.

In the kingdom Plantae, UDP-GlcA is a critical precursor for the synthesis of major components of the plant cell wall. nih.gov The plant cell wall, a complex and dynamic structure, is primarily composed of polysaccharides such as cellulose, hemicellulose, and pectin. chemistryjournals.net UDP-GlcA serves as the direct precursor for the synthesis of xylose, arabinose, apiose, and galacturonic acid residues, which are essential building blocks of these polysaccharides. nih.gov In fact, polysaccharides derived from UDP-GlcA can constitute up to 50% of the cell wall biomass in plants like Arabidopsis thaliana. nih.gov

The enzyme UDP-glucose dehydrogenase (UGD) catalyzes the irreversible two-fold oxidation of UDP-glucose to form UDP-GlcA. nih.gov This reaction is a pivotal step in the nucleotide sugar biosynthetic pathway. nih.gov Studies involving the down-regulation of UGD in Arabidopsis thaliana have demonstrated the critical role of UDP-GlcA in cell wall integrity. Mutants with reduced UDP-GlcA levels exhibit severe developmental defects and swollen cell walls, primarily due to alterations in pectic polysaccharides. nih.gov This highlights the importance of an adequate supply of UDP-GlcA for normal plant growth and development.

Furthermore, UDP-d-glucuronate is converted to UDP-d-galacturonate by the enzyme UDP-d-glucuronate 4-epimerase. nih.gov UDP-d-galacturonate is the activated form of d-galacturonate, a key component of pectic polysaccharides that contributes to their negative charge and allows for cross-linking with calcium ions, a crucial feature for cell wall structure. nih.gov The biosynthesis of UDP-Xylose, a donor for xylan (B1165943) and xyloglucan (B1166014) synthesis, also originates from UDP-GlcA through the action of UDP-glucuronic acid decarboxylase. nih.gov

| Precursor | Enzyme | Product | Role in Plant Cell Wall |

| UDP-glucose | UDP-glucose dehydrogenase (UGD) | UDP-glucuronic acid (UDP-GlcA) | Precursor for various cell wall components nih.gov |

| UDP-glucuronic acid | UDP-d-glucuronate 4-epimerase | UDP-d-galacturonate | Pectin synthesis nih.gov |

| UDP-glucuronic acid | UDP-glucuronic acid decarboxylase | UDP-xylose | Xylan and xyloglucan synthesis nih.gov |

The process of glucuronidation is not limited to vertebrates and plants; it is also observed in various microorganisms and invertebrates. nih.gov In these organisms, glucuronidation serves diverse functions, from detoxification to the synthesis of structural components.

In the context of the gut microbiome, bacteria express β-glucuronidase enzymes that can cleave the glucuronic acid moiety from glucuronide conjugates excreted by the host. researchgate.netnih.gov This process, known as enterohepatic circulation, can reactivate previously detoxified compounds, impacting the host's health and the pharmacokinetics of drugs. nih.gov The ability of gut microbes to utilize glucuronides as a carbon source highlights a symbiotic relationship between the host and its microbiota. researchgate.net

While comprehensive studies on glucuronidation in a wide range of invertebrates are still emerging, the presence of UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation, suggests its importance in their metabolic processes. wikipedia.org These enzymes likely play a role in the detoxification of xenobiotics and the metabolism of endogenous compounds, similar to their function in vertebrates.

Computational and In Silico Approaches in Glucuronate Research

The advent of powerful computational tools has revolutionized the study of biological processes, and glucuronidation research is no exception. In silico approaches, including molecular modeling and predictive algorithms, are providing valuable insights into the intricacies of UGT-substrate interactions and the prediction of metabolic pathways. annualreviews.orgproquest.com

Understanding the three-dimensional structure of UGT enzymes is crucial for elucidating the molecular basis of their substrate specificity. acs.org However, due to the challenges associated with crystallizing these membrane-bound proteins, complete mammalian UGT structures have been difficult to obtain. acs.orgnih.gov To overcome this limitation, researchers have turned to homology modeling to create theoretical 3D structures of UGTs. acs.orgnih.gov

These models have been instrumental in exploring the interactions between UGTs and their substrates in detail. acs.org For instance, homology models of human UGT1A1 and UGT1A6 have provided insights into their respective binding sites and the factors that influence substrate and cosubstrate binding. acs.orgnih.gov By docking various ligands into these models, scientists can predict which compounds are likely to be substrates for a particular UGT isoform. acs.org These models also help in understanding the impact of genetic mutations on enzyme function. nih.gov

The development of predictive algorithms for glucuronidation pathways is a significant area of in silico research. annualreviews.org These algorithms aim to predict whether a given compound will undergo glucuronidation and at which specific site on the molecule this will occur. oup.com Such predictive tools are of immense value in drug discovery and development, as they can help to anticipate the metabolic fate of new drug candidates. proquest.comnih.gov

Various computational approaches, including quantitative structure-activity relationship (QSAR) models and machine learning algorithms, have been employed to develop these predictive models. nih.govnih.gov By analyzing large datasets of known UGT substrates, these models can identify the key structural and physicochemical properties that determine a compound's susceptibility to glucuronidation. oup.comnih.gov While these models have shown promising results, the complexity of UGT-substrate interactions and the potential for atypical kinetics present ongoing challenges. proquest.com

| In Silico Approach | Application in Glucuronate Research | Key Insights |

| Homology Modeling | Creation of 3D structures of UGT enzymes. acs.orgnih.gov | Understanding substrate binding sites and specificity. acs.orgnih.gov |

| Molecular Docking | Simulating the interaction of ligands with UGT models. acs.org | Predicting potential UGT substrates. acs.org |

| QSAR Models | Relating chemical structure to glucuronidation activity. nih.gov | Identifying key molecular features for UGT metabolism. nih.gov |

| Machine Learning | Developing predictive models for sites of glucuronidation. oup.comnih.gov | High-throughput screening of potential drug candidates. |

Emerging Research on Biologically Active Glucuronide Conjugates